molecular formula C7H8N2O3 B185000 4-(Methylamino)-3-nitrophenol CAS No. 14703-89-0

4-(Methylamino)-3-nitrophenol

Cat. No. B185000
Key on ui cas rn: 14703-89-0
M. Wt: 168.15 g/mol
InChI Key: DQCLXPYMTDGXPJ-UHFFFAOYSA-N
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Patent
US07732465B2

Procedure details

A mixture of 4-chloro-2-cyano-pyridine (6.9 g, 0.05 moles), 4-methylamino-3-nitrophenol (8.4 g, 0.05 moles), and K2CO3 (10.4 g, 0.075 moles) in DMSO (80 mL) was heated to 60° C. After 11.5 h, HPLC analysis indicated complete conversion of both starting materials. After cooling to 20° C., water (240 mL) was added to the reaction mixture. The temperature rose to 40° C. before decreasing to ambient temperature. The solid was collected by filtration and washed with water (2×40 mL). The solid was then slurried in heptane (40 mL). The solid was collected and washed with heptane (40 mL). The crude product was dried in a vacuum oven at 50° C. for 16 h to afford 10.33 g (76%) of the title compound: 1H NMR (400 MHz, DMSO-d6) δ 8.5 (m, 1 H), 8.2 (m, 1 H), 7.9 (m, 1 H), 7.7 (m, 1 H), 7.5 (m, 1 H), 7.2 (m, 1 H), 7.1 (m, 1 H), 3.0 (s, 3 H); 13C NMR (100 MHz, DMSO-d6) 165.1, 152.9, 144.4, 140.6, 134.1, 130.4, 130.1, 117.9, 117.1, 117.0, 116.5, 114.9, 29.8; APCI MS [M+H]+=271; HPLC >99% (LCAP).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]#[N:9])[CH:3]=1.[CH3:10][NH:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20].C([O-])([O-])=O.[K+].[K+].O>CS(C)=O>[CH3:10][NH:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][C:2]2[CH:7]=[CH:6][N:5]=[C:4]([C:8]#[N:9])[CH:3]=2)=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C#N
Name
Quantity
8.4 g
Type
reactant
Smiles
CNC1=C(C=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
10.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
240 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20° C.
CUSTOM
Type
CUSTOM
Details
rose to 40° C.
CUSTOM
Type
CUSTOM
Details
before decreasing to ambient temperature
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water (2×40 mL)
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with heptane (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried in a vacuum oven at 50° C. for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
11.5 h
Name
Type
product
Smiles
CNC1=C(C=C(OC2=CC(=NC=C2)C#N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.33 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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